molecular formula C10H8N4O4S B1420362 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid CAS No. 1098367-82-8

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1420362
CAS No.: 1098367-82-8
M. Wt: 280.26 g/mol
InChI Key: JUMFFHXKWDNRRS-UHFFFAOYSA-N
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Description

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a molecular formula of C10H8N4O4S and a molecular weight of 280.26 g/mol . This compound is characterized by the presence of a pyridazine ring, a thiazole ring, and an acetic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone.

    Coupling Reaction: The pyridazine and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]propanoic acid
  • 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]butanoic acid

Uniqueness

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c15-7-2-1-6(13-14-7)9(18)12-10-11-5(4-19-10)3-8(16)17/h1-2,4H,3H2,(H,14,15)(H,16,17)(H,11,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFFHXKWDNRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid
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2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid
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2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid
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2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid
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2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid
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2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid

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